
N2-Des(L-valinyl) N2-acetyl Lopinavir-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 is a derivative of Lopinavir, a well-known antiretroviral medication used in the treatment of HIV/AIDS. This compound is specifically labeled with deuterium (d9), which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 involves multiple steps, starting from the parent compound, Lopinavir. The process typically includes the removal of the L-valinyl group followed by the acetylation of the resulting intermediate. Deuterium labeling is introduced at specific stages to ensure the incorporation of nine deuterium atoms. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This includes nucleophilic and electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.
Biological Studies: Understanding the interaction of the compound with biological systems.
Industrial Applications: Used in the development and testing of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 involves its interaction with specific molecular targets, primarily proteases. The compound inhibits the activity of these enzymes, thereby preventing the replication of viruses such as HIV. The deuterium labeling enhances the stability and metabolic profile of the compound, making it a valuable tool in drug development and research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lopinavir: The parent compound, widely used in HIV treatment.
Ritonavir: Another protease inhibitor used in combination with Lopinavir.
Atazanavir: A similar antiretroviral medication with a different chemical structure.
Uniqueness
N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies .
Propriétés
Formule moléculaire |
C30H36N2O4 |
|---|---|
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
N-[(2S,4S,5S)-5-[[2-[2,6-bis(trideuteriomethyl)phenoxy]acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2,2,2-trideuterioacetamide |
InChI |
InChI=1S/C30H36N2O4/c1-21-11-10-12-22(2)30(21)36-20-29(35)32-27(18-25-15-8-5-9-16-25)28(34)19-26(31-23(3)33)17-24-13-6-4-7-14-24/h4-16,26-28,34H,17-20H2,1-3H3,(H,31,33)(H,32,35)/t26-,27-,28-/m0/s1/i1D3,2D3,3D3 |
Clé InChI |
HDNHHDQVEXYDGF-VJFGHSTISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C([2H])([2H])[2H])O |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



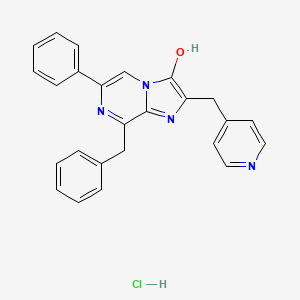
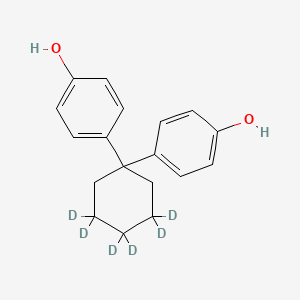
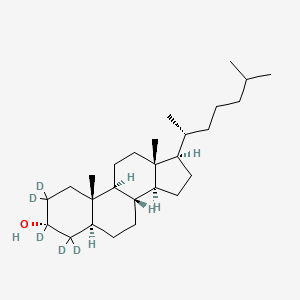
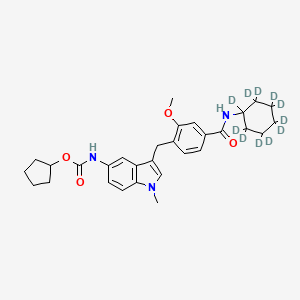
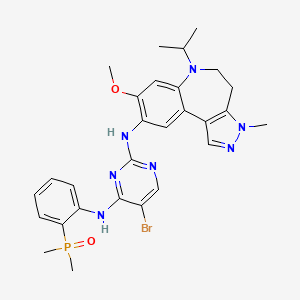

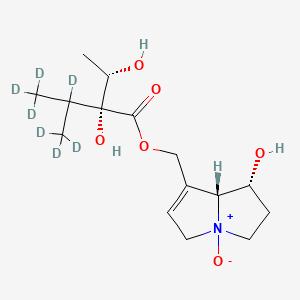
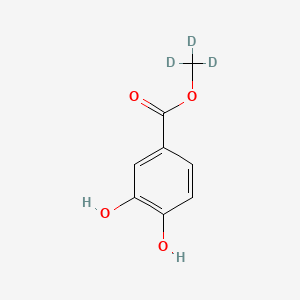
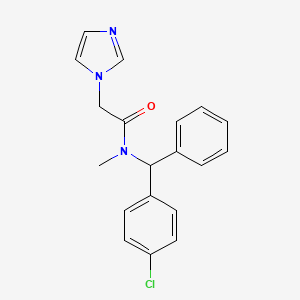
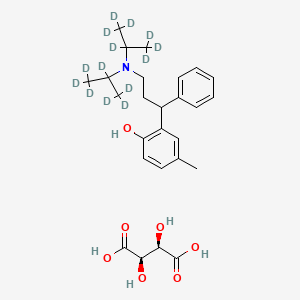

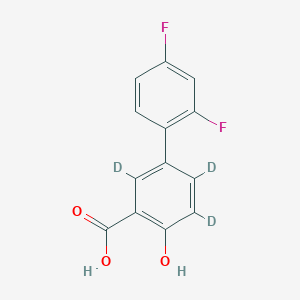
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
